molecular formula C15H32N3O4PS B14559142 S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate CAS No. 62220-06-8

S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate

Cat. No.: B14559142
CAS No.: 62220-06-8
M. Wt: 381.5 g/mol
InChI Key: ABUHZYNDNDPYPV-UHFFFAOYSA-N
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Description

S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate: is a complex organic compound with a unique structure that includes a phosphorothioate group, a cyclohexylcarbamoyl group, and an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexylcarbamoyl group, followed by the introduction of the aminoethyl chain. The final step involves the incorporation of the phosphorothioate group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of phosphorothioate oxides, while reduction may yield reduced phosphorothioate compounds.

Scientific Research Applications

S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorothioate derivatives and cyclohexylcarbamoyl-containing compounds. These compounds may share some structural features and chemical properties with S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62220-06-8

Molecular Formula

C15H32N3O4PS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[6-(cyclohexylcarbamoylamino)hexylamino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C15H32N3O4PS/c19-15(18-14-8-4-3-5-9-14)17-11-7-2-1-6-10-16-12-13-24-23(20,21)22/h14,16H,1-13H2,(H2,17,18,19)(H2,20,21,22)

InChI Key

ABUHZYNDNDPYPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCCNCCSP(=O)(O)O

Origin of Product

United States

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